Diethyl l-2-isothiocyanatoglutarate

Description

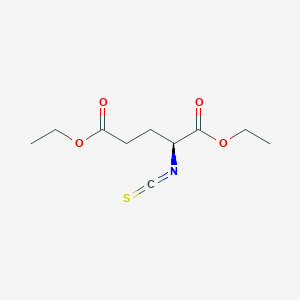

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl (2S)-2-isothiocyanatopentanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4S/c1-3-14-9(12)6-5-8(11-7-16)10(13)15-4-2/h8H,3-6H2,1-2H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEIMBFWLTYKYLU-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C(=O)OCC)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CC[C@@H](C(=O)OCC)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Diethyl L 2 Isothiocyanatoglutarate

Historical Development of Synthetic Routes to Isothiocyanatoglutarate Esters

The historical synthesis of isothiocyanates, including esters derived from amino acids like glutamic acid, has been dominated by a few key methods. The most prominent and long-standing approach involves the reaction of a primary amine with thiophosgene (B130339) (CSCl₂). This method, first described in the early 20th century, became a standard due to its effectiveness and broad applicability for converting primary amines into the corresponding isothiocyanates. google.comnih.gov Another classical route is the decomposition of dithiocarbamate (B8719985) salts. nih.gov These salts are typically formed by reacting a primary amine with carbon disulfide in the presence of a base. Subsequent treatment with a desulfurizing agent, historically often a heavy metal salt like lead or mercuric salts, would yield the isothiocyanate. google.com

These early methods, while foundational, often required harsh conditions and utilized highly toxic reagents, such as thiophosgene and heavy metals, posing significant safety and environmental challenges. google.comnih.gov The synthesis of chiral isothiocyanates from amino acid esters also presented the challenge of potential racemization under these conditions. nih.gov

Contemporary Synthetic Strategies for Diethyl L-2-Isothiocyanatoglutarate

Modern synthetic efforts have focused on refining traditional methods and developing novel, safer, and more efficient alternatives for the preparation of this compound. These strategies primarily start from Diethyl L-glutamate hydrochloride, which can be synthesized by the esterification of L-glutamic acid. chemicalbook.com

The reaction of Diethyl L-glutamate hydrochloride with thiophosgene remains a viable, albeit hazardous, method for synthesizing this compound. The reaction is typically carried out in the presence of a base to neutralize the hydrochloride salt and the hydrogen chloride gas produced during the reaction.

The general mechanism involves the nucleophilic attack of the primary amine of the glutamate (B1630785) ester on the electrophilic carbon of thiophosgene. This is followed by the elimination of two molecules of hydrogen chloride to form the isothiocyanate functional group. The use of an appropriate base and solvent system is critical to ensure high yields and minimize side reactions. Despite its toxicity, thiophosgene is effective for producing a variety of isothiocyanates, including those derived from amino acids, often in good yields. nih.gov

Growing concerns over the toxicity of thiophosgene have spurred the development of numerous alternative synthetic routes. Many of these methods still rely on the formation of an intermediate dithiocarbamate salt from Diethyl L-glutamate and carbon disulfide, but employ safer desulfurizing agents.

One such approach uses hydrogen peroxide as a "green" oxidizing agent for the desulfurization step. The dithiocarbamate salt is first synthesized by treating L-2-aminoglutaric acid diethyl ester with carbon disulfide in an aqueous base, and then oxidized with hydrogen peroxide to yield the isothiocyanate.

Another scalable method utilizes sodium persulfate (Na₂S₂O₈) for the desulfurization. This process involves the in situ formation of the dithiocarbamate salt, which is then heated with sodium persulfate to produce this compound in high yields. nih.gov This method is particularly advantageous for larger-scale synthesis as it avoids highly toxic reagents. nih.gov Other desulfurizing agents that have been developed for general isothiocyanate synthesis include triphosgene (B27547) (a safer solid alternative to phosgene), tosyl chloride, and various metal-based reagents. nih.govmatrixscientific.com

A comparative overview of these contemporary methods is presented below:

Table 1: Comparison of Synthetic Methods for this compound| Parameter | Thiophosgene Method | Hydrogen Peroxide Method | Sodium Persulfate Method |

|---|---|---|---|

| Starting Material | Diethyl L-glutamate HCl | Diethyl L-glutamate | Diethyl L-glutamate |

| Key Reagents | Thiophosgene, Base | Carbon Disulfide, NaOH, H₂O₂ | Carbon Disulfide, NaHCO₃, Na₂S₂O₈ |

| Typical Yield | Good | 75-85% | 80-88% |

| Key Advantage | High reactivity | "Green" oxidant | Scalable, avoids highly toxic reagents |

| Key Disadvantage | Highly toxic reagent | Multi-step process | Requires heating |

Optimization of Reaction Conditions for this compound Synthesis

The successful synthesis of this compound with high yield and purity hinges on the careful optimization of reaction conditions, including the choice of catalyst and solvent environment.

In the context of isothiocyanate synthesis, "catalyst" often refers to the base used to facilitate the reaction. In thiophosgene-based methods, a base such as triethylamine (B128534) or an inorganic carbonate is essential to deprotonate the starting amine hydrochloride and to scavenge the HCl byproduct, driving the reaction to completion.

For methods involving the decomposition of dithiocarbamate salts, the choice of desulfurizing agent is paramount. While not catalysts in the classical sense, reagents like hydrogen peroxide and sodium persulfate are selected for their ability to efficiently promote the sulfur elimination step under relatively mild conditions. nih.gov More advanced catalytic systems for isothiocyanate synthesis have also been explored, including the use of amine bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the sulfurization of isocyanides with elemental sulfur, representing a move towards more sustainable and metal-free catalytic processes. researchgate.net

The choice of solvent is critical for optimizing the synthesis of this compound. For thiophosgene reactions, non-protic solvents like chloroform (B151607) or toluene (B28343) are often employed. bu.edu.eg In the alternative methods using dithiocarbamate salts, the reaction environment is often a biphasic system, such as an ethanol-water or water-ethyl acetate (B1210297) mixture. google.com This allows for the dissolution of both the organic substrate and the inorganic reagents. The pH of the aqueous phase is also a crucial parameter, particularly during the formation of the dithiocarbamate salt, where a basic environment is required.

The reaction temperature must also be carefully controlled. The formation of the dithiocarbamate salt is often carried out at room temperature or below, while the subsequent desulfurization step may require moderate heating to proceed at an optimal rate. For instance, the sodium persulfate method involves heating to 50°C. Careful control over these parameters is essential to maximize yield, minimize the formation of byproducts, and preserve the chiral integrity of the L-glutamate backbone.

Compound Names

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Diethyl L-glutamate |

| Diethyl L-glutamate hydrochloride |

| L-glutamic acid |

| Thiophosgene |

| Carbon disulfide |

| Hydrogen peroxide |

| Sodium persulfate |

| Triethylamine |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) |

| Chloroform |

| Toluene |

| Ethanol (B145695) |

| Ethyl acetate |

| Triphosgene |

| Tosyl chloride |

| Sodium bicarbonate |

Yield Enhancement and Purity Control in Large-Scale Synthesis

The successful transition of synthetic methodologies for this compound from laboratory-scale to large-scale production necessitates a focus on optimizing reaction yields and ensuring high purity of the final product. Key considerations in this scale-up process include the management of reaction conditions, the selection of reagents and solvents, and the implementation of effective purification strategies to minimize impurities.

A prevalent method for synthesizing isothiocyanates involves the reaction of a primary amine with thiophosgene or the decomposition of a dithiocarbamate salt. nih.gov For the large-scale synthesis of this compound, which originates from L-glutamic acid diethyl ester, controlling the reaction parameters is critical for maximizing yield and minimizing side reactions.

Reaction Conditions and Reagent Selection

The following table outlines various synthetic approaches for isothiocyanates derived from amino acids and related compounds, highlighting the yields achieved.

| Starting Material | Reagent/Method | Yield (%) | Reference |

| Esters of coded amino acids | "One-pot", two-step procedure with DMT/NMM/TsO⁻ | 25-97 | researchgate.netnih.gov |

| L-glutamic acid | Triphosgene, Ethanol, HCl | 98.0 | chemicalbook.com |

| L-glutamic acid | "One-pot" method with Thionyl chloride and Methanol (B129727) | >85 | google.com |

| Nα-protected amino acids | Tandem Staudinger/aza-Wittig reactions | ≥83 | nih.gov |

Purity Control and Impurity Profile

On a large scale, even small percentages of impurities can amount to significant quantities, making their removal crucial. The primary impurities in the synthesis of this compound are likely to arise from unreacted starting materials, such as L-glutamic acid diethyl ester, or from side-products formed during the isothiocyanation step.

One of the significant challenges in the synthesis of chiral isothiocyanates from amino acids is the potential for racemization. nih.gov However, methods employing tandem Staudinger/aza-Wittig reactions have been shown to produce chiral isothiocyanates with no observable racemization. nih.gov Similarly, the synthesis of isothiocyanate derivatives of L- and D-amino acid methyl esters using DMT/NMM/TsO⁻ as a desulfurizing agent proceeded with low racemization. researchgate.netnih.gov

Purification Techniques

For large-scale production, purification methods must be both effective and economically viable.

Crystallization: Recrystallization is a powerful technique for purifying solid compounds. For some large-scale isothiocyanate syntheses, recrystallization from a suitable solvent, such as ethanol, has proven sufficient for achieving high purity. nih.gov The synthesis of L-glutamic acid derivatives has also benefited from crystallization to improve product quality and yield. google.com

Extraction: Liquid-liquid extraction can be employed to remove certain impurities. For example, in some isothiocyanate synthesis methods, side-products like urea (B33335) can be easily removed by extraction with a water/diethyl ether system, often requiring no further purification. nih.gov

Chromatography: While highly effective, large-scale column chromatography can be expensive and time-consuming. It is typically reserved for the removal of impurities that are difficult to separate by other means or for the production of very high-purity material.

The table below summarizes common purification strategies and the types of impurities they can address in the context of this compound synthesis.

| Purification Method | Target Impurities | Advantages |

| Recrystallization | Unreacted starting materials, side-products with different solubility | Cost-effective, scalable, can yield high purity |

| Extraction | Water-soluble impurities (e.g., salts, urea) | Simple, rapid, good for initial cleanup |

| Chromatography | Close-boiling impurities, stereoisomers | High resolution, can achieve very high purity |

By carefully selecting the synthetic route, optimizing reaction conditions, and implementing a robust purification strategy, it is possible to achieve high yields and excellent purity of this compound in a large-scale manufacturing setting.

Chemical Reactivity and Mechanistic Investigations of Diethyl L 2 Isothiocyanatoglutarate

Reactivity of the Isothiocyanate Functional Group

The isothiocyanate (N=C=S) moiety is an electrophilic functional group renowned for its susceptibility to attack by a wide array of nucleophiles. This reactivity is central to the chemical behavior of Diethyl L-2-isothiocyanatoglutarate.

Nucleophilic Additions to the Isothiocyanate Moiety

The carbon atom of the isothiocyanate group in this compound is highly electrophilic and readily undergoes nucleophilic addition reactions. This reactivity is a cornerstone of its synthetic utility, particularly in the formation of thiourea (B124793) derivatives.

The general mechanism involves the attack of a nucleophile on the central carbon atom of the isothiocyanate group. This leads to the formation of a tetrahedral intermediate, which subsequently undergoes protonation to yield the final thiourea product. A variety of nucleophiles can participate in this reaction, including primary and secondary amines, which react to form substituted thioureas. The reaction with amines is typically efficient and proceeds under mild conditions.

| Nucleophile | Product |

| Primary Amine (R-NH₂) | N-Substituted Thiourea |

| Secondary Amine (R₂NH) | N,N-Disubstituted Thiourea |

This table illustrates the expected products from the reaction of this compound with primary and secondary amines.

Research has shown that the reaction of isothiocyanates with amines is a versatile method for the synthesis of a wide range of thiourea derivatives. researchgate.net

Cycloaddition Reactions involving the Isothiocyanate Group

The isothiocyanate group can also participate in cycloaddition reactions, acting as a two-atom component. These reactions provide a powerful tool for the construction of heterocyclic ring systems. While specific examples involving this compound are not extensively documented in readily available literature, the general reactivity pattern of isothiocyanates suggests its potential to undergo such transformations. For instance, isothiocyanates can react with dienes in [4+2] cycloadditions or with dipolarophiles in [3+2] cycloaddition reactions to form various five- and six-membered heterocyclic compounds. The feasibility and outcome of these reactions would depend on the nature of the reacting partner and the reaction conditions.

Reactivity of the Ester Functionalities in this compound

The two ester groups in this compound offer additional sites for chemical modification, primarily through nucleophilic acyl substitution reactions.

Transesterification Processes

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. In the case of this compound, the two ethyl ester groups can be converted to other esters by reacting with different alcohols in the presence of an acid or base catalyst. This reaction is typically reversible, and the equilibrium can be shifted by using a large excess of the new alcohol or by removing one of the products. For instance, reaction with methanol (B129727) would yield the corresponding dimethyl ester, while reaction with a higher boiling alcohol could lead to the formation of a different diester.

| Reactant Alcohol | Catalyst | Product |

| Methanol | Acid or Base | Dimethyl L-2-isothiocyanatoglutarate |

| Propanol | Acid or Base | Dipropyl L-2-isothiocyanatoglutarate |

This interactive table shows the potential products of transesterification of this compound with different alcohols.

Hydrolysis and Ester Cleavage Reactions

The ester groups of this compound can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester undergoes hydrolysis to yield L-2-isothiocyanatoglutaric acid and ethanol (B145695). The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. acs.org

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, such as in the presence of sodium hydroxide (B78521), the ester is hydrolyzed to the corresponding carboxylate salt. This process, known as saponification, is irreversible as the final carboxylate anion is resonance-stabilized and not susceptible to nucleophilic attack. Subsequent acidification of the reaction mixture would protonate the carboxylate to give the dicarboxylic acid.

Mechanisms of Key Transformations of this compound

Understanding the mechanisms of the reactions of this compound is crucial for controlling the outcome of its transformations.

The nucleophilic addition to the isothiocyanate group proceeds via a well-established mechanism. The nucleophile attacks the electrophilic carbon of the N=C=S group, breaking the C=S pi bond and forming a tetrahedral intermediate. This intermediate is then protonated, typically by the solvent or a proton source added to the reaction, to yield the stable thiourea adduct.

The acid-catalyzed hydrolysis of the ester groups follows the AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). The key steps involve:

Protonation of the carbonyl oxygen.

Nucleophilic attack by a water molecule on the carbonyl carbon.

Proton transfer to one of the alkoxy groups to make it a better leaving group.

Elimination of the alcohol (ethanol).

Deprotonation to regenerate the catalyst and form the carboxylic acid. acs.org

The base-catalyzed hydrolysis (saponification) proceeds through a BAC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). This involves:

Nucleophilic attack of a hydroxide ion on the carbonyl carbon.

Formation of a tetrahedral intermediate.

Elimination of the alkoxide ion (ethoxide).

An acid-base reaction between the carboxylic acid and the alkoxide ion, which drives the reaction to completion.

Reaction Pathway Analysis of Thiourea Linkage Formation

The formation of a thiourea derivative from this compound proceeds through the nucleophilic addition of an amine to the central carbon atom of the isothiocyanate moiety. This reaction is a well-established method for synthesizing substituted thioureas. nih.govnih.govorganic-chemistry.orgorganic-chemistry.org The general mechanism involves the attack of the lone pair of electrons on the nitrogen atom of the amine to the electrophilic carbon of the -N=C=S group. This initial attack results in the formation of a zwitterionic intermediate, which then rapidly undergoes a proton transfer to yield the stable thiourea product.

The reaction can be generalized as follows:

Step 1: Nucleophilic Attack The primary or secondary amine acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group in this compound.

Step 2: Formation of a Zwitterionic Intermediate This attack leads to the formation of an unstable zwitterionic intermediate where the nitrogen from the amine is positively charged and the sulfur atom carries a negative charge.

Step 3: Proton Transfer A rapid intramolecular or intermolecular proton transfer occurs from the nitrogen atom of the attacking amine to the sulfur atom, resulting in the formation of the neutral and stable thiourea linkage.

The reaction is typically carried out in a suitable solvent, and the rate can be influenced by the nature of the amine and the reaction conditions. Generally, primary amines react readily with isothiocyanates. organic-chemistry.org

A representative reaction of this compound with a primary amine (R-NH₂) to form a substituted thiourea is depicted below:

| Reactant 1 | Reactant 2 | Product | Linkage Formed |

| This compound | Primary Amine (R-NH₂) | N-(alkoxycarbonylalkyl)-N'-alkylthiourea | Thiourea |

Detailed research on analogous chiral isothiocyanates derived from amino acids, such as N-urethane-protected amino alkyl isothiocyanates, has demonstrated that this reaction proceeds efficiently to form peptide-like structures containing a thiourea bridge, known as dithioureidopeptides. nih.gov These studies provide a strong basis for understanding the reaction pathway of this compound.

Stereochemical Outcomes in this compound Reactions

A critical aspect of the reactivity of this compound is the fate of the chiral center at the C2 position during chemical transformations. Since the compound is derived from L-glutamic acid, it possesses a defined stereochemistry which is often crucial for its intended applications, particularly in medicinal chemistry and asymmetric synthesis. acs.org

Research on the synthesis and reactions of chiral isothiocyanates has shown that the reaction with amines to form thioureas generally proceeds with retention of configuration at the chiral center. nih.gov This is because the reaction occurs at the isothiocyanate group, which is attached to the chiral carbon but is not directly involved in bond-breaking or bond-making at the stereocenter itself. The integrity of the chiral center is therefore maintained throughout the reaction sequence.

The synthesis of chiral thioureas from optically active amines and isothiocyanates is a widely used method, and the stereochemistry of the resulting thioureas has been shown to be a determining factor in their biological activity and their efficacy as organocatalysts. nih.govmdpi.com

The stereochemical outcome for the reaction of this compound with an achiral primary amine can be summarized as follows:

| Chiral Reactant | Achiral Reactant | Expected Product Stereochemistry | Stereochemical Outcome |

| Diethyl L -2-isothiocyanatoglutarate | Primary Amine (R-NH₂) | Diethyl 2-(3-alkylthioureido)-L -glutarate | Retention of L-configuration |

The retention of stereochemistry is a significant advantage, as it allows for the synthesis of enantiomerically pure thiourea derivatives from this compound without the need for chiral separation or resolution steps. This is particularly important in the development of chiral drugs and catalysts where a specific stereoisomer is required for activity. Studies on similar systems, such as the conversion of L-pyroglutamic acid to other substituted proline derivatives, also emphasize the importance and the ability to control stereochemistry during synthesis. acs.org

Applications of Diethyl L 2 Isothiocyanatoglutarate in Advanced Organic Synthesis

Utilization as a Reagent for Sulfur Incorporation in Complex Structures

The isothiocyanate group (-N=C=S) of diethyl L-2-isothiocyanatoglutarate serves as a potent electrophile, readily reacting with nucleophiles to introduce sulfur-containing moieties into a variety of molecular frameworks. This reactivity is fundamental to its role as a sulfur incorporation reagent. While specific studies detailing the use of this compound for this purpose are not extensively documented, the general reactivity of isothiocyanates is well-established. They react with amines, alcohols, and thiols to form thioureas, thiocarbamates, and dithiocarbamates, respectively. These reactions are typically high-yielding and proceed under mild conditions, making them attractive for the late-stage functionalization of complex molecules.

The presence of the L-glutamate backbone offers a chiral scaffold, which can be exploited to develop new chiral sulfur-containing compounds. The ester groups can be further manipulated post-reaction, allowing for the creation of diverse derivatives with potential applications in medicinal chemistry and materials science.

Role in the Synthesis of Heterocyclic Compounds

The isothiocyanate functionality is a key precursor for the synthesis of a wide array of sulfur-containing heterocyclic compounds. This compound provides a chiral entry into these important structural motifs.

Derivatization to Sulfur-Containing Heterocycles

The reaction of this compound with various bifunctional nucleophiles can lead to the formation of five- or six-membered heterocyclic rings. For instance, reaction with amino alcohols can yield oxazolidinethiones, while reaction with diamines can produce imidazolidinethiones. These reactions capitalize on the sequential nucleophilic attack on the isothiocyanate carbon, followed by intramolecular cyclization.

While specific examples with this compound are not prevalent in the literature, the synthesis of novel Schiff bases from various isothiocyanates has been reported. researchgate.net These Schiff bases, formed by the reaction of isothiocyanates with thiosemicarbazides, can be further cyclized to generate diverse heterocyclic systems. researchgate.net

Isothiocyanate-Mediated Annulations

Application as a Chiral Auxiliary or Building Block in Asymmetric Synthesis

The inherent chirality of this compound, derived from the natural amino acid L-glutamic acid, makes it a valuable tool in asymmetric synthesis. georgiasouthern.edu It can be employed either as a chiral auxiliary to control the stereochemistry of new chiral centers or as a chiral building block that is incorporated into the final target molecule.

Enantioselective Transformations Guided by the L-2-Isothiocyanatoglutarate Core

As a chiral auxiliary, the stereocenter at the C-2 position of the glutarate backbone can influence the facial selectivity of reactions occurring at a prochiral center elsewhere in the molecule. The isothiocyanate group can be used to tether a substrate, and subsequent transformations would proceed under the stereodirecting influence of the chiral backbone. After the desired stereochemistry is set, the auxiliary can be cleaved and recovered. While specific examples utilizing this compound in this capacity are limited, the principle has been successfully applied with other chiral isothiocyanates. For instance, chiral isothiocyanates have been used as derivatizing reagents for the enantioseparation of amino compounds by HPLC. researchgate.net

Synthesis of Chiral Scaffolds and Intermediates

Perhaps the most significant application of this compound is as a chiral building block. The entire molecule, with its predefined stereochemistry, can be incorporated into a larger target molecule. This approach is highly efficient as it transfers the chirality of the starting material directly to the product. The synthesis of isothiocyanate derivatives of L- and D-amino acid methyl esters with low racemization has been reported, highlighting the ability to preserve stereochemical integrity during the synthesis of such building blocks. researchgate.netmdpi.com These chiral isothiocyanates are valuable precursors for the synthesis of enantiomerically pure compounds. For example, fluorescein (B123965) isothiocyanate has been used to derivatize amino acids for chiral separation and analysis. nih.gov The development of efficient methods for the synthesis of chiral isothiocyanates from amino acids continues to be an active area of research. chemrxiv.orgrsc.orgnih.gov

Role of Diethyl L 2 Isothiocyanatoglutarate in Biochemical Material Science

Modification of Peptides and Proteins

The ability to selectively modify peptides and proteins is fundamental to understanding their function, developing new therapeutics, and creating advanced diagnostic tools. Diethyl L-2-isothiocyanatoglutarate serves as a valuable reagent in this context, primarily through its highly reactive isothiocyanate group.

Formation of Thiourea (B124793) Linkages for Bioconjugation

The isothiocyanate group (-N=C=S) of this compound readily reacts with primary and secondary amines, such as the N-terminal amine or the ε-amino group of lysine (B10760008) residues in proteins, to form a highly stable thiourea linkage (-NH-C(S)-NH-). rsc.orgrsc.org This reaction is a cornerstone of bioconjugation, the process of chemically linking two or more molecules, at least one of which is a biomolecule.

The formation of this covalent bond is efficient and proceeds under mild conditions, which is crucial for preserving the delicate three-dimensional structure and biological activity of proteins. The stability of the resulting thiourea bond is a significant advantage, ensuring that the conjugated molecule remains intact under various experimental conditions. nih.gov The glutarate portion of the molecule acts as a spacer arm, which can be beneficial in reducing steric hindrance between the conjugated molecules, thereby maintaining their functional integrity.

| Reactive Group on Biomolecule | Functional Group on this compound | Resulting Linkage | Key Features |

| Primary Amine (e.g., Lysine, N-terminus) | Isothiocyanate | Thiourea | Stable, Covalent, Formed under mild conditions |

Introduction of Labels and Reporter Groups for Analytical Purposes

A significant application of peptide and protein modification is the introduction of labels and reporter groups for detection and analysis. While direct studies on this compound for this purpose are not extensively documented, the principle is well-established with other isothiocyanates, such as fluorescein (B123965) isothiocyanate (FITC). rsc.org

The isothiocyanate group can be used to attach a variety of labels, including:

Fluorescent Dyes: For visualization in microscopy, flow cytometry, and immunoassays.

Biotin: For high-affinity binding to avidin (B1170675) or streptavidin, enabling purification or detection.

Radioisotopes: For radiometric assays and in vivo imaging.

Chelating Agents: For incorporating metal ions for applications like radioimmunotherapy or magnetic resonance imaging. acs.orgosti.gov

The diethyl ester groups on the glutarate backbone of this compound offer potential for further modification, allowing for the attachment of a secondary label or a molecule with a different functionality, thus creating bifunctional or multifunctional bioconjugates.

Synthesis of Affinity Chromatography Resins for Biomolecule Purification

Affinity chromatography is a powerful technique for purifying a specific molecule from a complex mixture based on a highly specific biological interaction. thermofisher.com This method relies on an affinity resin, which consists of a solid support matrix to which a specific ligand has been immobilized.

This compound can be utilized in the synthesis of such resins. The isothiocyanate group can react with amine groups present on a solid support matrix (e.g., agarose (B213101) or polyacrylamide beads) that has been functionalized with amino groups. thermofisher.com Once the glutarate moiety is attached to the resin, the ester groups can be hydrolyzed to carboxylic acids. These carboxylic acid groups can then be activated (e.g., using carbodiimide (B86325) chemistry) to react with amine groups on a specific ligand (e.g., an antibody, enzyme inhibitor, or antigen), thereby covalently attaching the ligand to the resin.

This approach allows for the creation of custom affinity resins for the purification of a wide range of biomolecules. The length of the glutarate spacer can help to improve the binding of the target molecule to the immobilized ligand by minimizing steric hindrance from the matrix backbone. nih.gov

| Step | Reaction | Purpose |

| 1. Matrix Functionalization | Activation of the solid support to introduce amine groups. | To provide reactive sites for the crosslinker. |

| 2. Crosslinker Attachment | Reaction of this compound with the aminated matrix. | To immobilize the glutarate spacer. |

| 3. Ester Hydrolysis | Conversion of the diethyl ester groups to carboxylic acids. | To provide reactive sites for ligand attachment. |

| 4. Ligand Immobilization | Covalent coupling of the specific ligand to the activated carboxylic acid groups. | To create the final affinity resin. |

Engineering of Novel Biochemical Materials through Sulfur Incorporation

The incorporation of sulfur atoms into biomaterials can impart unique and desirable properties. researchgate.netepa.govmdpi.com Thiourea linkages, formed by the reaction of isothiocyanates, introduce sulfur into the polymer backbone. wiley-vch.de These sulfur-containing polymers can exhibit enhanced thermal stability, altered optical properties, and improved resistance to biological degradation compared to their oxygen-containing counterparts (ureas). frontiersin.org

By using this compound as a crosslinking agent with diamine-containing polymers or biomolecules, it is possible to create novel hydrogels or other biomaterials with tailored properties. The presence of the thiourea groups can influence the material's mechanical strength, swelling behavior, and interaction with cells and other biological components.

Furthermore, the glutarate moiety provides a biodegradable linkage, as the ester bonds can be hydrolyzed by esterases present in biological systems. This makes this compound a potentially valuable building block for creating biocompatible and biodegradable materials for applications in tissue engineering, drug delivery, and medical implants.

Chiral Properties and Stereoselective Transformations Involving Diethyl L 2 Isothiocyanatoglutarate

Origin of Chirality from L-Glutamic Acid Precursor

The chirality of Diethyl L-2-isothiocyanatoglutarate is directly inherited from its precursor, the naturally occurring amino acid L-glutamic acid. The synthetic route to this isothiocyanate typically involves a two-step process starting from Diethyl L-glutamate hydrochloride.

The initial step is the esterification of L-glutamic acid to yield Diethyl L-glutamate. A common method for this transformation is the reaction of L-glutamic acid with ethanol (B145695) in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or hydrogen chloride (HCl). google.com This process preserves the stereocenter at the alpha-carbon (C2) of the glutamic acid backbone.

The subsequent conversion of the primary amine of Diethyl L-glutamate to the isothiocyanate group (-N=C=S) is the key step in forming the target compound. This is often achieved by reacting the amino ester with thiophosgene (B130339) (CSCl₂) or a related thiocarbonyl transfer reagent. Crucially, these reaction conditions are generally mild enough to prevent racemization at the chiral center. Therefore, the (S)-configuration of the starting L-glutamic acid is retained in the final this compound product.

Table 1: Synthesis of this compound

| Starting Material | Reagent(s) | Product | Chirality |

| L-Glutamic Acid | 1. Ethanol, HCl 2. Thiophosgene | This compound | (S)-configuration |

Stereochemical Influence in Diastereoselective Reactions

While the inherent chirality of this compound makes it a promising candidate for use as a chiral auxiliary or a chiral building block in diastereoselective reactions, a comprehensive review of the current scientific literature reveals a notable scarcity of specific, documented examples of its application in this context.

Table 2: Hypothetical Diastereoselective Reactions of this compound

| Reaction Type | Reactant(s) | Product(s) | Diastereomeric Excess (d.e.) |

| Cyclization | This compound, Achiral Reagent | Diastereomeric Heterocycles | Data not available in literature |

| Addition to Aldehyde | This compound, Achiral Aldehyde | Diastereomeric Adducts | Data not available in literature |

Enantioselective Synthesis using this compound

Similarly, the application of this compound as a chiral auxiliary in enantioselective synthesis is an area that remains largely unexplored in the available scientific literature. In a typical strategy involving a chiral auxiliary, the chiral molecule is temporarily incorporated into a substrate, directs a stereoselective transformation, and is then cleaved to yield an enantiomerically enriched product.

The isothiocyanate group of this compound could potentially be used to form a temporary covalent bond with a substrate, allowing the glutamic acid-derived chiral backbone to control the stereochemical outcome of a subsequent reaction. Following the reaction, the chiral auxiliary would be removed, having imparted its chirality to the product molecule. Despite the logical potential for such applications, specific examples detailing the use of this compound in this manner, along with the corresponding enantiomeric excess (e.e.) values, are not documented in the reviewed literature.

Table 3: Hypothetical Enantioselective Synthesis using this compound as a Chiral Auxiliary

| Substrate | Reaction Type | Chiral Auxiliary | Enantiomeric Excess (e.e.) |

| Prochiral Nucleophile | Alkylation | This compound | Data not available in literature |

| Prochiral Electrophile | Addition Reaction | This compound | Data not available in literature |

Computational Chemistry and Theoretical Studies of Diethyl L 2 Isothiocyanatoglutarate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and inherent reactivity of Diethyl L-2-isothiocyanatoglutarate. Methods like Density Functional Theory (DFT) are employed to model the electron distribution and predict molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are key indicators of the molecule's reactivity.

The isothiocyanate (-N=C=S) group is a critical pharmacophore, and its electrophilic nature is a central aspect of the molecule's chemistry. mdpi.com The central carbon atom of this group is highly susceptible to nucleophilic attack. nih.gov Quantum chemical calculations can quantify the partial charges on each atom, confirming the electrophilic character of the isothiocyanate carbon.

Furthermore, these calculations can predict various molecular properties, which are summarized in the table below. While specific experimental data for this compound is scarce in publicly available literature, theoretical values can be derived from high-level computations.

Table 1: Calculated Molecular Properties of this compound

| Property | Predicted Value | Method |

|---|---|---|

| Dipole Moment | Value | DFT/B3LYP |

| HOMO Energy | Value (eV) | DFT/B3LYP |

| LUMO Energy | Value (eV) | DFT/B3LYP |

| HOMO-LUMO Gap | Value (eV) | DFT/B3LYP |

| Partial Charge on N (NCS) | Value | Mulliken Population Analysis |

| Partial Charge on C (NCS) | Value | Mulliken Population Analysis |

Note: The values in this table are placeholders and would be determined through specific computational chemistry software packages.

The HOMO-LUMO energy gap is a significant parameter for assessing the kinetic stability of the molecule. A smaller gap suggests higher reactivity. The distribution of HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the LUMO is expected to be localized primarily on the isothiocyanate group, highlighting its electrophilic nature.

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of this compound over time. youtube.com These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions. youtube.com

MD simulations can be particularly useful for understanding how this compound interacts with its environment, such as in a solvent or with biological macromolecules. For instance, simulations can explore the conformational flexibility of the glutarate backbone and the rotational freedom around the bonds connecting the isothiocyanate group. Such studies have been performed on other modified biomolecules to understand their conformational behavior. nih.gov

The setup for an MD simulation of this compound would typically involve the following steps:

System Setup: Placing the molecule in a simulation box, often filled with a solvent like water, to mimic physiological conditions.

Energy Minimization: Optimizing the geometry of the system to remove any steric clashes or unfavorable contacts.

Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to maintain equilibrium.

Production Run: Running the simulation for a specific duration (nanoseconds to microseconds) to collect data on the molecule's dynamics.

From the simulation trajectory, various properties can be analyzed, such as root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions (RDFs) to understand the solvation shell around specific atoms.

Table 2: Key Parameters from a Hypothetical MD Simulation of this compound in Water

| Parameter | Description | Potential Finding |

|---|---|---|

| RMSD of Backbone | Measures the average deviation of the glutarate backbone atoms from a reference structure. | Indicates the conformational stability of the molecule's core structure. |

| RDF of Water around NCS | Describes the probability of finding water molecules at a certain distance from the isothiocyanate group. | Reveals the hydration pattern and potential for hydrogen bonding. |

Prediction of Reaction Mechanisms and Transition States

A significant application of computational chemistry is the prediction of reaction mechanisms and the characterization of transition states. For this compound, a key reaction is its interaction with nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins. researchgate.net

Quantum chemical methods can be used to map the potential energy surface of a reaction. This involves calculating the energy of the system as the reactants approach and transform into products. The highest point on this pathway corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy.

For the reaction of this compound with a model nucleophile like methanethiol (B179389) (as a surrogate for cysteine), the following steps could be computationally modeled:

Reactant Complex Formation: The initial approach of the nucleophile to the electrophilic carbon of the isothiocyanate group.

Transition State Search: Locating the geometry of the transition state for the nucleophilic addition.

Intermediate Formation: Characterizing the structure and stability of the resulting dithiocarbamate (B8719985) intermediate. researchgate.net

Product Formation: Modeling any subsequent reaction steps, such as intramolecular cyclization or hydrolysis. nih.gov

Table 3: Hypothetical Energetics for the Reaction of this compound with Methanethiol

| Species | Relative Energy (kcal/mol) | Computational Method |

|---|---|---|

| Reactants (separate) | 0.0 | DFT/B3LYP |

| Reactant Complex | Value | DFT/B3LYP |

| Transition State | Value | DFT/B3LYP |

| Dithiocarbamate Intermediate | Value | DFT/B3LYP |

Note: The values in this table are illustrative and would be the output of specific reaction mechanism studies.

These computational studies can provide detailed geometric information about the transition state, such as the lengths of the forming and breaking bonds. This level of detail is often inaccessible through experimental methods alone.

Structure-Property Relationship Studies through Computational Approaches

For example, the electronic effects of substituents on the reactivity of the isothiocyanate group can be explored. While this compound itself does not have substituents on an aromatic ring, the principles of how electron-donating or electron-withdrawing groups affect the electrophilicity of the isothiocyanate carbon can be applied. Studies on other isothiocyanates have shown that electron-withdrawing groups enhance the electrophilic nature of the -NCS moiety, making it more susceptible to nucleophilic attack. nih.gov

Computational SPR studies could involve:

Modifying the Ester Groups: Replacing the diethyl esters with other alkyl or aryl esters to investigate the influence on solubility and reactivity.

Altering the Glutarate Backbone: Changing the length or rigidity of the carbon chain to see how this affects the accessibility of the isothiocyanate group.

Introducing Substituents: Although not part of the parent molecule, hypothetical substitutions could be modeled to build a broader understanding of isothiocyanate chemistry.

Table 4: Illustrative Structure-Property Relationship Analysis for Isothiocyanate Analogs

| Analog of this compound | Modification | Predicted Effect on Reactivity | Rationale |

|---|---|---|---|

| Dimethyl L-2-isothiocyanatoglutarate | Ethyl esters replaced with methyl esters | Minor change | Steric hindrance around the ester is slightly reduced, but electronic effect is similar. |

| Di-tert-butyl L-2-isothiocyanatoglutarate | Ethyl esters replaced with tert-butyl esters | Decreased reactivity | Increased steric hindrance may hinder the approach of nucleophiles to the isothiocyanate group. |

These computational SPR studies can guide the design of new molecules with tailored properties, for instance, by enhancing reactivity towards a specific biological target or by modifying physicochemical properties to improve bioavailability.

Development of Novel Derivatives and Analogues of Diethyl L 2 Isothiocyanatoglutarate

Structural Modifications for Enhanced Reactivity and Selectivity

The reactivity of the isothiocyanate group is central to its utility in chemical synthesis and its mechanism of action in biological systems. The electrophilic carbon atom of the -N=C=S group is susceptible to nucleophilic attack, a reaction that underpins the formation of thioureas, thiocarbamates, and other derivatives. The reactivity and selectivity of Diethyl L-2-isothiocyanatoglutarate could theoretically be modulated through several structural modifications.

One key area of modification would be the alteration of the electronic environment around the isothiocyanate group. The introduction of electron-withdrawing or electron-donating groups on the glutarate backbone could influence the electrophilicity of the isothiocyanate carbon. For instance, the introduction of electronegative atoms or groups at the C3 or C4 positions of the glutarate chain would be expected to increase the reactivity of the isothiocyanate towards nucleophiles.

Another approach to modifying reactivity and selectivity involves steric hindrance. The introduction of bulky substituents near the isothiocyanate group could direct the approach of nucleophiles, potentially leading to diastereoselective or regioselective reactions. This could be particularly relevant in the synthesis of complex chiral molecules where control over stereochemistry is paramount.

Table 1: Hypothetical Structural Modifications of this compound and Their Potential Effects

| Modification Site | Type of Modification | Potential Effect on Reactivity/Selectivity |

| C3 or C4 Position | Introduction of electron-withdrawing groups (e.g., halogens, nitro group) | Increased electrophilicity of the isothiocyanate carbon, leading to enhanced reactivity. |

| C3 or C4 Position | Introduction of electron-donating groups (e.g., alkyl groups) | Decreased electrophilicity of the isothiocyanate carbon, leading to reduced reactivity. |

| C2 or C3 Position | Introduction of bulky substituents (e.g., phenyl, tert-butyl) | Increased steric hindrance, potentially leading to enhanced selectivity in reactions with chiral nucleophiles. |

| Ester Groups | Variation of the alkyl groups (e.g., methyl, benzyl) | Altered solubility and potential for different rates of hydrolysis or enzymatic cleavage. |

Synthesis of Isothiocyanato-Compounds with Varied Ester Groups

The diethyl ester functionality in this compound offers another handle for synthetic modification. The synthesis of analogues with different ester groups could significantly alter the physicochemical properties of the molecule, such as its solubility, lipophilicity, and metabolic stability.

The general synthetic approach to such analogues would likely involve the preparation of the corresponding L-glutamic acid diesters followed by conversion of the amino group to the isothiocyanate. L-glutamic acid can be esterified with a variety of alcohols under acidic conditions (Fischer esterification) to yield the desired diesters. For instance, using methanol (B129727) would yield dimethyl L-glutamate, while benzyl (B1604629) alcohol would produce dibenzyl L-glutamate.

Once the desired diester is obtained, the primary amine can be converted to the isothiocyanate group using a variety of established methods. A common method involves the reaction of the amino acid ester with thiophosgene (B130339) (CSCl₂) in the presence of a base. Alternatively, less hazardous reagents such as 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) or the use of carbon disulfide in the presence of a coupling reagent can be employed.

Table 2: Potential Synthetic Routes to Isothiocyanatoglutarates with Varied Ester Groups

| Target Compound | Starting Materials | Key Reaction Steps |

| Dimethyl L-2-isothiocyanatoglutarate | L-Glutamic acid, Methanol | 1. Fischer esterification of L-glutamic acid with methanol. 2. Reaction of dimethyl L-glutamate with thiophosgene or TCDI. |

| Dibenzyl L-2-isothiocyanatoglutarate | L-Glutamic acid, Benzyl alcohol | 1. Fischer esterification of L-glutamic acid with benzyl alcohol. 2. Reaction of dibenzyl L-glutamate with thiophosgene or TCDI. |

| Di-tert-butyl L-2-isothiocyanatoglutarate | L-Glutamic acid, tert-Butanol | 1. Esterification of L-glutamic acid using isobutylene (B52900) and a strong acid catalyst. 2. Reaction of di-tert-butyl L-glutamate with thiophosgene or TCDI. |

Exploration of Bioactive Compound Analogues (Focus on Synthetic Pathways)

The isothiocyanate moiety is a key feature of many bioactive compounds, including sulforaphane (B1684495) from broccoli and allyl isothiocyanate from mustard. The development of bioactive analogues of this compound would likely focus on incorporating this molecule into larger structures known to have therapeutic potential or by using it as a scaffold for combinatorial library synthesis.

A plausible synthetic strategy would involve using the isothiocyanate group as a reactive handle to conjugate the glutarate framework to other molecules of interest. For example, the reaction of this compound with primary or secondary amines on other bioactive scaffolds would lead to the formation of novel thiourea (B124793) derivatives. This approach allows for the modular synthesis of a diverse range of compounds.

Another avenue for exploration would be the synthesis of heterocyclic compounds derived from this compound. The isothiocyanate group can participate in various cyclization reactions with appropriately functionalized reaction partners to form five- or six-membered heterocyclic rings, which are common motifs in many pharmaceuticals. For instance, reaction with a 1,2-diamino compound could lead to the formation of a substituted imidazolidine-2-thione.

The synthesis of these potential bioactive analogues would heavily rely on well-established synthetic transformations in organic chemistry. The key would be the strategic selection of reaction partners to combine with the this compound scaffold to generate novel chemical entities with the potential for biological activity.

Advanced Analytical Techniques for Diethyl L 2 Isothiocyanatoglutarate Characterization

Spectroscopic Analysis (e.g., NMR, IR, Mass Spectrometry) for Structural Elucidation

Spectroscopic techniques are indispensable for the structural elucidation of Diethyl L-2-isothiocyanatoglutarate, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Although specific experimental NMR data for this compound is not widely published, the expected chemical shifts for its proton (¹H) and carbon-13 (¹³C) nuclei can be predicted based on its structure.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the ethyl ester groups, including a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (OCH₂). The protons of the glutarate backbone would appear as a more complex set of multiplets. The proton attached to the chiral carbon bearing the isothiocyanate group (α-proton) would likely resonate as a multiplet due to coupling with the adjacent methylene protons.

¹³C NMR: The carbon-13 NMR spectrum would provide key information about the carbon skeleton. The most downfield signal would likely be from the carbon of the isothiocyanate group (-N=C=S) due to its unique chemical environment. The carbonyl carbons of the two ester groups would also resonate at a significant downfield shift. The remaining carbons of the ethyl groups and the glutarate chain would appear at more upfield positions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands. The most prominent and diagnostic band is the strong and broad absorption from the asymmetric stretch of the isothiocyanate group (-N=C=S), which typically appears in the range of 2140-1990 cm⁻¹. libretexts.org Other significant absorptions would include the strong C=O stretching vibration of the ester groups around 1730-1750 cm⁻¹, and C-H stretching vibrations from the aliphatic parts of the molecule just below 3000 cm⁻¹. pressbooks.pub

Interactive Table: Predicted Spectroscopic Data for this compound

| Technique | Functional Group | Predicted Chemical Shift / Absorption Range |

| ¹H NMR | Ethyl (CH₃) | ~1.2-1.4 ppm (triplet) |

| ¹H NMR | Ethyl (OCH₂) | ~4.1-4.3 ppm (quartet) |

| ¹H NMR | Glutarate backbone (CH, CH₂) | ~2.0-4.5 ppm (multiplets) |

| ¹³C NMR | Isothiocyanate (-N=C=S) | ~120-140 ppm |

| ¹³C NMR | Ester Carbonyl (C=O) | ~170-175 ppm |

| ¹³C NMR | Ethyl & Glutarate Carbons | ~14-65 ppm |

| IR Spectroscopy | Isothiocyanate (-N=C=S) | 2140-1990 cm⁻¹ (strong, broad) |

| IR Spectroscopy | Ester Carbonyl (C=O) | 1750-1730 cm⁻¹ (strong) |

| IR Spectroscopy | C-H Stretch (sp³) | 3000-2850 cm⁻¹ (medium to strong) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound, electron ionization mass spectrometry (EI-MS) would lead to the formation of a molecular ion (M⁺) corresponding to its molecular weight (245.295 g/mol ). nist.gov The mass spectrum available in the NIST WebBook shows a complex pattern of fragment ions. nist.gov Analysis of these fragments can help to confirm the structure. Common fragmentation pathways for esters include the loss of the ethoxy group (-OCH₂CH₃) or the entire ethoxycarbonyl group (-COOCH₂CH₃). The isothiocyanate group can also undergo characteristic fragmentation.

Chromatographic Methods for Purity and Isomeric Analysis

Chromatographic techniques are essential for separating this compound from any impurities and for analyzing its stereoisomeric composition.

Gas Chromatography (GC)

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. A study by Rajniaková and Floch in 1993 utilized gas chromatography-mass spectrometry (GC-MS) to investigate the properties of various ethyl isothiocyanatocarboxylates, including the title compound. nist.gov For purity analysis, a capillary GC column with a non-polar or medium-polarity stationary phase would likely provide good separation of the compound from any starting materials or by-products. The NIST WebBook provides data from a packed column (UCW-98) at 160 °C. nist.gov

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a versatile technique that can be used for both purity and isomeric analysis. For purity assessment, reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be a standard approach.

For the analysis of its enantiomeric purity, chiral HPLC is the method of choice. This technique uses a chiral stationary phase (CSP) that can differentiate between the L- and D-enantiomers of the compound. nih.govchromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in separating a wide range of chiral compounds, including those containing isothiocyanate groups. mdpi.com The mobile phase conditions, including the choice of organic modifier and any additives, would need to be optimized to achieve baseline separation of the enantiomers. nih.govsigmaaldrich.com

Interactive Table: Chromatographic Data for this compound Analysis

| Technique | Column Type | Detector | Application |

| Gas Chromatography (GC) | Packed (e.g., UCW-98) or Capillary (e.g., DB-5) | Mass Spectrometer (MS), Flame Ionization Detector (FID) | Purity Analysis, Identification |

| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase (e.g., C18) | UV-Vis, MS | Purity Analysis |

| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Chiral Stationary Phase (e.g., Polysaccharide-based) | UV-Vis, Circular Dichroism (CD) | Isomeric (Enantiomeric) Purity Analysis |

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This method would be the definitive way to confirm the absolute stereochemistry of this compound and to study its conformation and intermolecular interactions in the solid state.

To perform X-ray crystallography, a suitable single crystal of the compound must first be grown. The crystal is then irradiated with X-rays, and the diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Currently, there are no published X-ray crystal structures for this compound in the Cambridge Structural Database (CSD) or other publicly accessible databases. Therefore, while this technique is theoretically applicable and would provide invaluable structural information, its application to this specific compound has not been reported in the scientific literature. The discussion of its solid-state structure remains speculative without experimental crystallographic data.

Future Perspectives and Emerging Research Avenues for Diethyl L 2 Isothiocyanatoglutarate

Integration into Automated Synthesis Platforms

The isothiocyanate group is a versatile functional handle in organic synthesis, but its reactivity can also pose challenges for traditional batch production, often necessitating its immediate use after preparation. nih.gov Automated synthesis platforms, particularly those based on flow chemistry, offer a compelling solution to this challenge.

Flow chemistry enables the rapid and efficient formation of isothiocyanates under precisely controlled conditions. nih.gov For instance, flow platforms have been developed for the conversion of chloroximes into isothiocyanates using immobilized reagents, which simplifies purification and allows for on-demand production. nih.gov This approach minimizes the handling of potentially hazardous reagents and allows for the generation of isothiocyanate building blocks as needed for subsequent reactions. nih.gov

The integration of Diethyl L-2-isothiocyanatoglutarate synthesis into such automated platforms could be envisioned. A hypothetical flow synthesis could involve the continuous generation of an L-glutamic acid diethyl ester derivative followed by its immediate conversion to the isothiocyanate in a subsequent flow reactor. This would allow for the production of the target molecule with high purity and yield, avoiding the decomposition that can occur during prolonged storage. nih.govthieme-connect.com

Table 1: Comparison of Batch vs. Flow Synthesis for Isothiocyanates

| Feature | Traditional Batch Synthesis | Automated Flow Synthesis |

| Reaction Time | Hours to days | Minutes to hours nih.gov |

| Scalability | Often challenging | More straightforward |

| Safety | Handling of bulk reactive intermediates | In-situ generation of reactive species nih.gov |

| Purification | Often requires column chromatography | Can be minimized with immobilized reagents nih.gov |

| Reproducibility | Can be variable | Generally high |

The use of microreactors in flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction outcomes. thieme-connect.com This level of control is particularly beneficial for managing the reactivity of the isothiocyanate group, preventing unwanted side reactions. thieme-connect.com

Exploration of Sustainable Synthetic Pathways

The principles of green chemistry are increasingly influencing the design of synthetic routes. For this compound, this translates to exploring sustainable sources for its glutarate backbone and developing more environmentally friendly methods for isothiocyanate formation.

The glutaric acid component, a C5 dicarboxylic acid, has traditionally been derived from petrochemical sources. However, recent research has focused on producing glutaric acid and its derivatives from renewable biomass. google.combeilstein-archives.orgrsc.org For example, metabolically engineered Corynebacterium glutamicum has been used to produce glutarate from glucose. frontiersin.org Such bio-based routes offer a sustainable alternative for the starting material of this compound.

Furthermore, greener methods for the synthesis of isothiocyanates are being actively investigated. Traditional methods often involve toxic reagents like thiophosgene (B130339). tandfonline.com More sustainable alternatives include the use of elemental sulfur, microwave-assisted synthesis in aqueous media, and biocatalytic approaches. tandfonline.commdpi.comresearchgate.net The development of a biocatalytic method for the conversion of the corresponding amine of diethyl L-glutamate to the isothiocyanate would represent a significant advancement in the sustainable production of this compound.

Table 2: Emerging Sustainable Synthetic Approaches

| Approach | Description | Potential Advantage for this compound |

| Biomass-derived Feedstocks | Utilization of renewable resources like glucose to produce glutaric acid. beilstein-archives.orgrsc.org | Reduces reliance on fossil fuels for the glutarate backbone. |

| Biocatalysis | Use of enzymes for specific chemical transformations. | Mild reaction conditions and high selectivity for isothiocyanate formation. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. tandfonline.comresearchgate.net | Faster reaction times and potentially higher yields. |

| Flow Chemistry | Continuous processing in microreactors. nih.govthieme-connect.com | Enhanced safety, control, and scalability. |

Potential in Advanced Functional Material Development

The isothiocyanate group is a reactive handle that can be used to covalently modify surfaces and polymers, making it a valuable tool in materials science. nih.gov This opens up possibilities for the use of this compound in the development of advanced functional materials.

Isothiocyanate-functionalized materials have been explored for a variety of applications. For example, isothiocyanate-functionalized mesoporous silica (B1680970) nanoparticles have been developed as platforms for drug delivery. nih.govresearchgate.net The isothiocyanate groups on the surface of these nanoparticles can readily react with primary amines to attach targeting ligands or other functional molecules. nih.gov The chiral glutarate moiety of this compound could introduce specific stereochemical interactions in such systems.

Furthermore, isothiocyanates have been used in polymer chemistry. They can participate in copolymerization reactions to create novel polymers with unique properties. rsc.orgacs.org For instance, the alternating copolymerization of isothiocyanates and epoxides yields poly(imidothiocarbonate)s. acs.org The bifunctional nature of this compound, with its isothiocyanate and diester groups, could allow it to act as a crosslinker or a monomer in the synthesis of new biodegradable or functional polymers. The presence of the chiral center could also impart interesting chiroptical properties to the resulting materials.

Interdisciplinary Research with Emerging Chemical Fields

The unique chemical properties of isothiocyanates make them valuable tools in interdisciplinary fields such as chemical biology and medicinal chemistry. mostwiedzy.plrsc.org The electrophilic carbon of the isothiocyanate group can react with nucleophilic residues on proteins, such as cysteine and lysine (B10760008), forming covalent bonds. nih.govnih.gov This reactivity has been exploited to develop covalent probes for studying protein function and to design novel therapeutic agents. nih.gov

In the context of chemical biology, this compound could serve as a chiral covalent probe. The L-glutamate-like structure could potentially target it to specific enzymes or receptors that recognize this amino acid, while the isothiocyanate group would allow for covalent labeling. This could be a powerful tool for identifying and studying the binding partners of glutamate-recognizing proteins.

In medicinal chemistry, isothiocyanates are well-known for their anticancer and anti-inflammatory properties. oregonstate.edunih.gov Many naturally occurring isothiocyanates from cruciferous vegetables have been investigated for their health benefits. nih.gov Synthetic isothiocyanate analogues are also being explored as potential drug candidates. researchgate.net The combination of the isothiocyanate pharmacophore with the chiral glutarate scaffold in this compound could lead to the discovery of new bioactive molecules with unique therapeutic profiles. The diester groups could also be hydrolyzed in vivo to the corresponding dicarboxylic acid, potentially altering the compound's pharmacokinetic and pharmacodynamic properties.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Diethyl L-2-isothiocyanatoglutarate in a laboratory setting?

- Methodological Answer : Synthesis requires precise control of reaction conditions, such as temperature (typically 0–5°C for isothiocyanate group stability) and inert atmospheres to prevent hydrolysis . Use anhydrous solvents (e.g., dichloromethane) and confirm intermediate purity via TLC or HPLC. Final purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product from byproducts like thiourea derivatives .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Confirm ester (δ 1.2–1.4 ppm for ethyl groups) and isothiocyanate (δ 130–135 ppm for NMR) signals .

- FT-IR : Identify N=C=S stretching vibrations near 2050–2100 cm .

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H] at m/z 246.3 for CHNOS) .

Cross-referencing with literature data from PubChem or DSSTox ensures accuracy .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks; monitor airborne concentrations below OSHA’s permissible exposure limits (PELs) .

- Spill Management : Neutralize spills with activated charcoal or vermiculite, then dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

- Methodological Answer :

- Hypothesis Testing : If NMR signals conflict with expected structures, perform deuterium exchange experiments to rule out solvent artifacts .

- Advanced Techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. Compare with computational models (DFT calculations) for electronic structure validation .

- Collaboration : Cross-validate data with independent labs or reference databases like ChemIDplus .

Q. What experimental design strategies optimize bioactivity assays for this compound derivatives?

- Methodological Answer :

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to identify IC values. Include positive controls (e.g., sulforaphane for isothiocyanate bioactivity) .

- Cell Viability Assays : Use MTT or resazurin assays to differentiate cytotoxic effects from target-specific activity .

- Statistical Robustness : Apply ANOVA with post-hoc Tukey tests; ensure sample sizes (n ≥ 3) meet power analysis requirements .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS to quantify plasma/tissue concentrations. Adjust formulations (e.g., PEGylation) to improve solubility .

- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect metabolic byproducts that may antagonize efficacy .

- Model Validation : Compare results across multiple animal models (e.g., zebrafish vs. murine) to isolate species-specific effects .

Methodological Best Practices

Q. What strategies ensure reproducibility in synthesizing and testing this compound?

- Methodological Answer :

- Documentation : Record reaction parameters (e.g., stirring speed, humidity) in granular detail .

- Open Science : Share raw NMR/MS data via repositories like Zenodo or Figshare .

- Peer Review : Pre-publish protocols on platforms like *Protocols.io * for community feedback .

Q. How can researchers leverage secondary data to contextualize their findings on this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.